molecular formula C13H23N3O2 B14539814 N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide CAS No. 62347-67-5

N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide

Cat. No.: B14539814
CAS No.: 62347-67-5
M. Wt: 253.34 g/mol
InChI Key: OESNNVJJLZXANA-UHFFFAOYSA-N
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Description

N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide is an organic compound with the molecular formula C13H23N3O2 It is a derivative of propanamide, featuring a hexyl chain, a methyl group, and an oxadiazole ring

Properties

CAS No.

62347-67-5

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

N-hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C13H23N3O2/c1-5-6-7-8-9-16(12(17)10(2)3)13-14-11(4)15-18-13/h10H,5-9H2,1-4H3

InChI Key

OESNNVJJLZXANA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NC(=NO1)C)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions, using hexyl halides and suitable nucleophiles.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-Hexyl-2-methylpropanamide: Lacks the oxadiazole ring, making it less versatile in terms of biological activity.

    N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide is unique due to the presence of both the hexyl chain and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

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